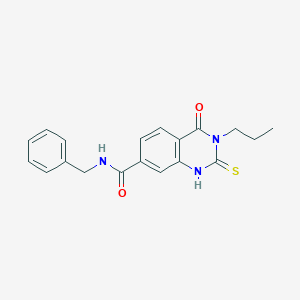
3-((3,4-dimethoxyphenethyl)amino)-1-(2-methoxyphenyl)pyrazin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-((3,4-dimethoxyphenethyl)amino)-1-(2-methoxyphenyl)pyrazin-2(1H)-one" is a heterocyclic molecule that is presumed to have a pyrazinone core based on its nomenclature. While the specific compound is not directly discussed in the provided papers, related compounds with similar structural motifs, such as pyrazolone and pyrazoline rings, are mentioned. These compounds are of interest due to their potential biological activities and their structural characteristics, which allow for a variety of chemical reactions and interactions.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves condensation reactions and the use of specific reagents to achieve the desired molecular architecture. For instance, the synthesis of a pyrazolone derivative is achieved by condensing 4-aminoantipyrine with 4-methoxy-2-hydroxybenzaldehyde in methanol . Similarly, the synthesis of a pyrazoline derivative is performed using a chalcone and hydrazine, with the reaction carried out by reflux at 80°C for 7 hours . These methods suggest that the synthesis of the compound would likely involve similar strategies, utilizing appropriate starting materials and reaction conditions to construct the pyrazinone core and attach the methoxyphenyl and dimethoxyphenethyl groups.
Molecular Structure Analysis
The molecular structure of related compounds is characterized by the presence of multiple rings, including pyrazolone and pyrazoline, which are often nearly coplanar with each other . The crystal structure of these compounds is determined using X-ray crystallography, revealing details such as bond lengths, angles, and the overall three-dimensional arrangement of the molecule . The dihedral angles between the rings and the presence of intramolecular hydrogen bonds are key features that influence the stability and reactivity of these molecules .
Chemical Reactions Analysis
The chemical reactivity of heterocyclic compounds like the ones discussed is influenced by the presence of functional groups and the overall electronic structure of the molecule. The hydroxyl and methoxy groups present in these compounds can participate in various chemical reactions, including hydrogen bonding and electrophilic substitution . The pyrazolone and pyrazoline rings themselves are reactive sites that can undergo further chemical transformations, potentially leading to a wide range of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical properties of these compounds, such as their appearance and solubility, are determined by their molecular structure. For example, one of the synthesized pyrazoline derivatives is described as a pale yellow powder . The chemical properties, including reactivity and stability, are influenced by the presence of substituents and the overall molecular conformation. The biological activities of these compounds, such as antioxidant, antibacterial, and toxicity, are assessed through various assays, indicating their potential as therapeutic agents .
属性
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-methoxyphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-26-17-7-5-4-6-16(17)24-13-12-23-20(21(24)25)22-11-10-15-8-9-18(27-2)19(14-15)28-3/h4-9,12-14H,10-11H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHOWKFBGZNPMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diisopropyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate](/img/structure/B3004913.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B3004914.png)
![Ethyl 4-[3-methyl-2,6-dioxo-7-(3-pyrimidin-2-ylsulfanylpropyl)purin-8-yl]piperazine-1-carboxylate](/img/no-structure.png)
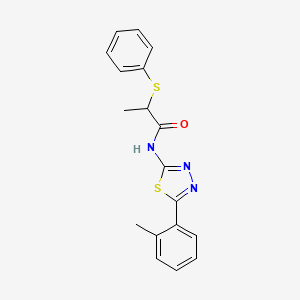
![3-(4-methylbenzyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004919.png)
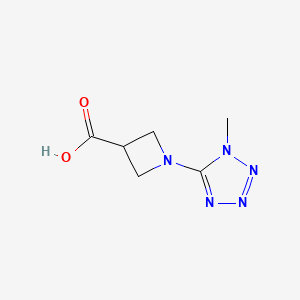
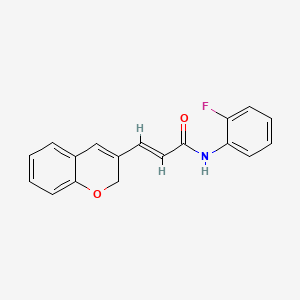
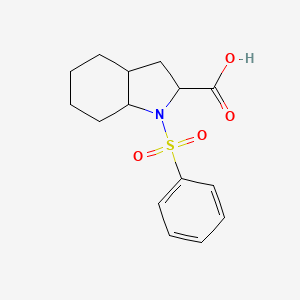
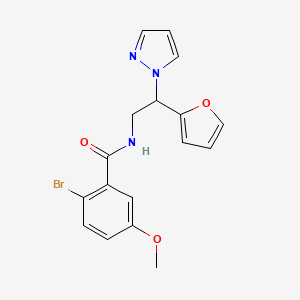


![2,8,10-Trimethyl-4-(4-(o-tolyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B3004929.png)
![N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide](/img/structure/B3004930.png)
